molecular formula C14H21NO3 B12073380 Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester

Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester

Cat. No.: B12073380
M. Wt: 251.32 g/mol
InChI Key: NEFJCFVGAHHOOH-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester (CAS: Not explicitly provided; structurally analogous to compounds in ) is a hexanoic acid derivative featuring an ethyl ester group at the carboxyl terminus and a 4-aminophenoxy substituent at the terminal (ω) position. This compound combines a lipophilic hexanoic acid chain with a polar aromatic amine moiety, making it distinct from simpler alkyl esters or tertiary amino-substituted analogs. Its synthesis likely involves nucleophilic substitution of a brominated hexanoate precursor with 4-aminophenol, followed by esterification . Potential applications include pharmaceutical intermediates or prodrugs, leveraging its amine group for bioactivity or conjugation.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 6-(4-aminophenoxy)hexanoate

InChI

InChI=1S/C14H21NO3/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11,15H2,1H3

InChI Key

NEFJCFVGAHHOOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCOC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Hexanoic acid+EthanolAcid CatalystHexanoic acid, ethyl ester+Water\text{Hexanoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Hexanoic acid, ethyl ester} + \text{Water} Hexanoic acid+EthanolAcid Catalyst​Hexanoic acid, ethyl ester+Water

The 4-aminophenoxy group can be introduced through a nucleophilic substitution reaction, where 4-aminophenol reacts with an appropriate halogenated hexanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The ester group may undergo hydrolysis, releasing the active hexanoic acid derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

Ethyl Esters of ω-Substituted Hexanoic Acids with Tertiary Amino Groups

Examples :

  • Ethyl 6-(diethylamino)hexanoate
  • Ethyl 6-(pyrrolidin-1-yl)hexanoate
  • Ethyl 6-(morpholin-4-yl)hexanoate

Key Differences :

  • Substituent Type: These compounds feature tertiary amino groups (e.g., diethylamino, morpholinyl) instead of the primary aromatic amine in the target compound.
  • Synthesis: Prepared via alkylation of secondary amines with ethyl 6-bromohexanoate, whereas the 4-aminophenoxy analog requires coupling with 4-aminophenol .
  • Applications: Tertiary amino esters are often used in surfactants or drug delivery systems due to their pH-dependent solubility, while the 4-aminophenoxy variant may have applications in targeted therapies or polymer chemistry.
Property Hexanoic Acid, 6-(4-Aminophenoxy)-, Ethyl Ester Ethyl 6-(Diethylamino)hexanoate
Substituent Primary aromatic amine (4-aminophenoxy) Tertiary aliphatic amine
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower lipophilicity)
Synthetic Route Nucleophilic substitution with 4-aminophenol Alkylation of diethylamine
Bioactivity Potential antimicrobial or prodrug activity Surfactant or pH-responsive drug carrier

Simple Ethyl Esters of Hexanoic Acid

Examples :

  • Ethyl hexanoate (hexanoic acid ethyl ester)
  • Ethyl octanoate

Key Differences :

  • Structure : Lack functional groups beyond the ester moiety.
  • Physicochemical Properties : Highly volatile, contributing to fruity/floral aromas in foods (e.g., Baijiu, cheese) .
  • Applications: Primarily used in flavoring agents (e.g., banana, sweet notes in fermented products), unlike the non-volatile, amine-functionalized target compound .
Property This compound Ethyl Hexanoate
Volatility Low (due to bulky substituent) High (boiling point: ~167°C)
Aroma Contribution Negligible Strong fruity aroma
Industrial Use Pharmaceuticals, polymers Food flavoring, perfumery

Aromatic and Complex Hexanoate Derivatives

Examples :

  • Hexanoic acid, 6-[(4'-propoxy[1,1'-biphenyl]-4-yl)oxy]-, ethyl ester (CAS: 193816-09-0)
  • Ethyl 6-[ethyl(phenyl)amino]-6-oxohexanoate (CAS: Not provided)

Key Differences :

  • Substituent Complexity: The biphenyl-propoxy analog (CAS: 193816-09-0) has a larger aromatic system, increasing steric hindrance and logP compared to the 4-aminophenoxy derivative.
Property This compound 6-[(4'-Propoxybiphenyl)oxy]hexanoate
Aromatic System Single phenyl ring Biphenyl system
Functional Group Ether-linked primary amine Propoxy ether
Predicted Applications Drug conjugation, polymer synthesis Liquid crystals, organic electronics

Example :

  • 6-Dimethylaminohexanoic acid ethyl ester (tested for norepinephrine depletion)

Key Differences :

  • This highlights the importance of substituent type .
  • Stability : Primary amines (as in the target compound) are more reactive and prone to oxidation than tertiary amines.

Research Findings and Implications

  • Synthetic Feasibility: The 4-aminophenoxy group introduces synthetic challenges compared to aliphatic amines, requiring careful coupling conditions to avoid side reactions .
  • Flavor vs. Bioactivity: Simple esters (e.g., ethyl hexanoate) dominate flavor chemistry, while amino-substituted derivatives like the target compound are explored for non-volatile applications .
  • Structure-Activity Relationships: The presence of a primary aromatic amine distinguishes the target compound from tertiary amino esters, suggesting unique interactions with biological targets or materials.

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